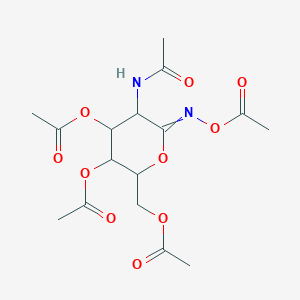
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate is a complex organic compound with the molecular formula C16H22N2O10 and a molecular weight of 402.35 g/mol . This compound is known for its role as an intermediate in the synthesis of glucosaminidase inhibitors, which are significant in various biochemical and pharmaceutical applications .
Méthodes De Préparation
The synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate typically involves the condensation of N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine with arenesulfonylhydrazines, followed by oxidation with manganese dioxide (MnO2) to form the corresponding glucono-1,5-lactone sulfonylhydrazones . The removal of O-acetyl protecting groups by treatment with ammonia in methanol (NH3/MeOH) yields the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glucono-1,5-lactone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like MnO2, reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions. Major products formed from these reactions include various glucono-1,5-lactone derivatives and amine-substituted compounds.
Applications De Recherche Scientifique
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of glucosaminidase inhibitors.
Industry: It is employed in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The primary mechanism of action of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate involves the inhibition of the OGA enzyme. By inhibiting OGA, the compound increases the O-GlcNAcylation of proteins, which in turn reduces the phosphorylation of pathological tau protein in the brain. This mechanism helps maintain tau in a soluble, non-toxic form, thereby reducing its aggregation and potential neurotoxicity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate include:
2-Acetamido-2-deoxy-D-glucono-1,5-lactone: This compound shares a similar structure but lacks the oxime and acetyl groups.
N-Acetylglucosamino-1,5-lactone: Another related compound with similar biochemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity, making it a valuable intermediate in the synthesis of glucosaminidase inhibitors and other bioactive molecules.
Propriétés
Formule moléculaire |
C16H22N2O10 |
|---|---|
Poids moléculaire |
402.35 g/mol |
Nom IUPAC |
(5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl)methyl acetate |
InChI |
InChI=1S/C16H22N2O10/c1-7(19)17-13-15(26-10(4)22)14(25-9(3)21)12(6-24-8(2)20)27-16(13)18-28-11(5)23/h12-15H,6H2,1-5H3,(H,17,19) |
Clé InChI |
PMNZTSIWBRXCQW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1=NOC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-hydroxy-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B13400009.png)

![4-[6-(3,5-Dimethylisoxazol-4-yl)-1-[1-(2-pyridyl)ethyl]pyrrolo[3,2-b]pyridin-3-yl]benzoic acid](/img/structure/B13400020.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)-hydroxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13400023.png)
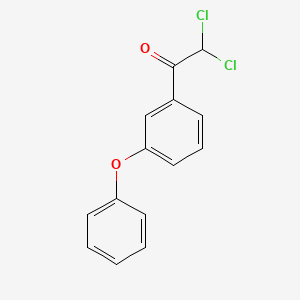
![2-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetic acid](/img/structure/B13400035.png)
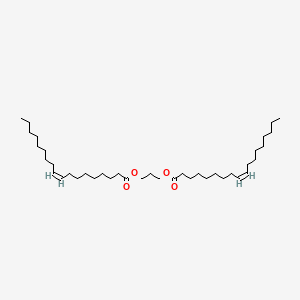
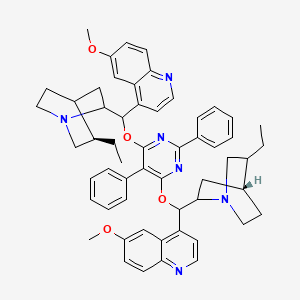
![6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide](/img/structure/B13400056.png)
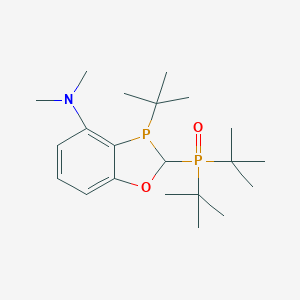
![Methyl 3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B13400073.png)
![(2S)-2-[5-(dimethylamino)naphthalene-1-sulfonamido]propanoic acid; cyclohexanamine](/img/structure/B13400079.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B13400090.png)
